Ethyl 4-(3,6-dichloropyridine-2-amido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(3,6-dichloropyridine-2-amido)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyridine ring substituted with chlorine atoms, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,6-dichloropyridine-2-amido)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring, substituted with chlorine atoms at positions 3 and 6, is introduced through nucleophilic substitution reactions.
Amidation Reaction: The amide bond is formed by reacting the pyridine derivative with an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,6-dichloropyridine-2-amido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be used to replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Ethyl 4-(3,6-dichloropyridine-2-amido)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,6-dichloropyridine-2-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and piperidine itself share the piperidine ring structure.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine contain the pyridine ring.
Uniqueness
Ethyl 4-(3,6-dichloropyridine-2-amido)piperidine-1-carboxylate is unique due to the specific substitution pattern on the pyridine ring and the presence of both amide and ester functional groups. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[(3,6-dichloropyridine-2-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O3/c1-2-22-14(21)19-7-5-9(6-8-19)17-13(20)12-10(15)3-4-11(16)18-12/h3-4,9H,2,5-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNLBHCICYVLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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